Product packaging for Fluocortin(Cat. No.:CAS No. 33124-50-4)

Fluocortin

Cat. No.: B1260762
CAS No.: 33124-50-4
M. Wt: 390.4 g/mol
InChI Key: PUWHHWCHAVXSIG-NCLPIGKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluocortin (CAS 33124-50-4) is a synthetic corticosteroid of significant interest in pharmacological and dermatological research. Its primary investigated application is in the study of inflammatory skin conditions, such as dermatitis and eczema . The related prodrug, this compound Butyl Ester, has been the subject of clinical studies, where a 0.75% formulation demonstrated efficacy in managing inflammatory dermatoses with a notably low potential for inducing skin atrophy, a common side effect of topical corticosteroids . Research into its mechanism of action indicates it functions by binding to glucocorticoid receptors within target cells. The resulting receptor-steroid complex translocates to the cell nucleus, where it modulates gene expression, leading to the inhibition of synthesis for various pro-inflammatory cytokines and mediators . A key characteristic observed in studies is its favorable safety profile regarding systemic effects. Research under conditions of maximal absorption (using occluded dressings) found that topical application did not lead to suppression of plasma cortisol levels, suggesting minimal impact on adrenal function . Further supporting this, studies on pediatric patients with eczema found that treatment involved no significant risk of interference with pituitary-adrenal function . Chemically defined as a pregnane derivative with the formula C₂₂H₂₇FO₅ and a molecular weight of 390.45 g/mol, this compound belongs to the class of organic compounds known as glucocorticoids, mineralocorticoids, and progestogens . This compound is provided for Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27FO5 B1260762 Fluocortin CAS No. 33124-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33124-50-4

Molecular Formula

C22H27FO5

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid

InChI

InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1

InChI Key

PUWHHWCHAVXSIG-NCLPIGKXSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F

Other CAS No.

33124-50-4

Synonyms

fluocortolone-21-acid

Origin of Product

United States

Molecular and Cellular Mechanisms of Fluocortin Action

Glucocorticoid Receptor (GR) Interactions and Signaling Pathways

The glucocorticoid receptor (GR), also known as NR3C1, is a nuclear receptor expressed in nearly all cells of the body, playing a crucial role in regulating genes involved in development, metabolism, and immune responses. wikidoc.orgwikipedia.orgnih.gov

Ligand Binding Dynamics and Receptor Activation Kinetics

Fluocortin, being a lipophilic steroid, diffuses across the cell membrane into the cytoplasm. researchgate.net In the absence of a ligand, the GR resides in the cytosol, complexed with various chaperone proteins, including heat shock protein 90 (HSP90) and heat shock protein 70 (HSP70). wikidoc.orgwikipedia.orgplos.orgfrontiersin.org Upon this compound binding to the ligand-binding domain (LBD) of the cytoplasmic GR, a conformational change is induced in the receptor. researchgate.netplos.orgfrontiersin.orgiapchem.org This conformational change leads to the dissociation of the chaperone proteins from the GR-ligand complex. wikidoc.orgwikipedia.orgplos.orgfrontiersin.org While specific kinetic parameters for this compound's binding and activation are not detailed in the provided data, the general mechanism for classical glucocorticoid ligands involves rapid receptor activation and subsequent processes. iapchem.orgfrontiersin.org

Intracellular Trafficking and Nuclear Translocation of the GR-Ligand Complex

Following ligand binding and dissociation from chaperone proteins, the activated GR-ligand complex undergoes nuclear translocation. patsnap.comwikidoc.orgwikipedia.orgresearchgate.netplos.orgfrontiersin.orgiapchem.orgfrontiersin.orgconicet.gov.ar This process involves the transport of the complex from the cytoplasm into the cell nucleus, often facilitated by interactions with importins and nucleoporins at the nuclear pore. researchgate.netfrontiersin.org Once inside the nucleus, the GR-ligand complex mediates its genomic actions. patsnap.comwikidoc.orgwikipedia.orgplos.orgfrontiersin.orgiapchem.orgfrontiersin.orgconicet.gov.ar

Genomic Mechanisms: Transactivation and Transrepression

Within the nucleus, the this compound-bound GR complex modulates the expression of specific genes, primarily through two distinct genomic mechanisms: transactivation and transrepression. patsnap.comwikidoc.orgwikipedia.orgnih.govconicet.gov.arplos.orgwikipedia.orgyoutube.comnih.govfrontiersin.org

The activated GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. wikidoc.orgwikipedia.orgplos.orgwikipedia.orgyoutube.comnih.govfrontiersin.orgmdpi.com This binding can lead to the up-regulation (transactivation) of anti-inflammatory proteins. wikidoc.orgwikipedia.orgwikipedia.orgyoutube.com Conversely, the GR can also repress gene expression (transrepression) by interacting with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1). wikidoc.orgwikipedia.orgconicet.gov.arplos.orgwikipedia.orgyoutube.comfrontiersin.org By preventing these pro-inflammatory transcription factors from binding to their target genes or by modulating their activity, this compound effectively inhibits the synthesis of various pro-inflammatory cytokines and mediators. patsnap.comwikidoc.orgwikipedia.orgconicet.gov.arplos.orgwikipedia.orgyoutube.comfrontiersin.org This multifaceted approach contributes to its anti-inflammatory effects. patsnap.com

A key area of research in glucocorticoid pharmacology is the dissociation of their therapeutic effects from their adverse side effects. taylorandfrancis.comsemanticscholar.orgreveragen.comnih.govplos.orgfrontiersin.org It is generally understood that the anti-inflammatory and immunosuppressive actions of glucocorticoids are predominantly mediated by transrepression, where the GR inhibits the activity of pro-inflammatory transcription factors. taylorandfrancis.comsemanticscholar.orgreveragen.comnih.govplos.orgfrontiersin.org In contrast, many of the undesirable metabolic side effects associated with glucocorticoid therapy are believed to be linked to their transactivating actions, which involve the up-regulation of specific genes. taylorandfrancis.comsemanticscholar.orgreveragen.comnih.govplos.orgfrontiersin.org The goal of developing new glucocorticoid compounds is to achieve a separation of these two mechanisms, maximizing beneficial transrepressive effects while minimizing transactivation-related side effects. taylorandfrancis.comsemanticscholar.orgnih.govplos.orgfrontiersin.org

The concept of dissociating transactivation from transrepression has led to the development of a class of experimental drugs known as Selective Glucocorticoid Receptor Agonists (SEGRAs), also referred to as Selective Glucocorticoid Receptor Modulators (SEGRMs) or formerly Dissociated Glucocorticoid Receptor Agonists (DIGRAs). taylorandfrancis.comsemanticscholar.orgreveragen.comnih.govplos.orgfrontiersin.orgonelook.comgoogle.comwikipedia.org These compounds are designed to selectively activate the GR in a way that preferentially induces transrepression, thereby aiming to retain the desirable anti-inflammatory and immunosuppressive properties of classical glucocorticoids with a reduced side-effect profile. taylorandfrancis.comsemanticscholar.orgreveragen.comnih.govplos.orgfrontiersin.orggoogle.comwikipedia.org While this compound functions as a glucocorticoid receptor agonist, the provided information does not classify this compound itself as a SEGRA, but rather as a synthetic glucocorticoid. patsnap.comwikipedia.orgwikipedia.orggenome.jp

Specific Cellular and Biochemical Modulations

Stabilization of Lysosomal Membranes

This compound butyl has been shown to stabilize lysosomal membranes. This action is crucial in mitigating inflammation, as it prevents the premature release of lysosomal enzymes that can contribute to tissue damage patsnap.com. By maintaining the integrity of these cellular organelles, this compound butyl helps to limit the destructive processes associated with inflammatory responses.

Regulation of Capillary Permeability

A significant mechanism attributed to this compound butyl is its ability to reduce capillary permeability. This reduction in permeability minimizes the leakage of fluids into tissues, thereby effectively decreasing swelling and inflammation. This action directly contributes to the resolution of edematous conditions often associated with inflammatory states patsnap.com.

Impact on Immune Cell Subsets in In Vitro Models

As a glucocorticoid, this compound's primary action involves inhibiting the synthesis of various pro-inflammatory cytokines and mediators patsnap.com. While specific in vitro studies detailing this compound's precise impact on every immune cell subset are not extensively documented in the provided literature, its general classification within the glucocorticoid family suggests broader immunomodulatory effects consistent with this class of compounds. Glucocorticoids are known to influence various aspects of immune cell function, including proliferation, differentiation, cytokine production, and apoptosis.

While direct studies on this compound's specific effects on lymphocyte proliferation and differentiation in vitro are not detailed in the available information, corticosteroids generally exert profound suppressive effects on the early phases of B cell activation and proliferation in vitro nih.govnih.gov. The suppressed proliferative response may be mediated by direct effects on B cells and/or modulation of accessory cell function nih.govnih.gov. Later stages in the B cell cycle, such as the proliferative response to B cell growth factor, are less sensitive to these suppressive effects. Interestingly, the final events of B cell differentiation into immunoglobulin-producing cells are typically not suppressed and can even be enhanced by corticosteroids, depending on the experimental system nih.govnih.gov. Glucocorticoids, as a class, are also known to decrease mitogen-induced lymphocyte proliferation mpg.de.

This compound butyl's primary action includes inhibiting the synthesis of various pro-inflammatory cytokines and mediators patsnap.com. More broadly, glucocorticoids are recognized for their suppressive effect on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα) and Interferon-gamma (IFNγ) mpg.de. They can also suppress Interleukin-12 (IL-12) production in human monocytes and impair IFNγ production in Natural Killer (NK) cells thermofisher.com. Regarding adhesion molecule expression, while inflammatory cytokines like Interleukin-1 beta (IL-1β), TNFα, and IFNγ are known to upregulate the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells in vitro uniprot.orgnih.gov, specific data on this compound's direct modulation of adhesion molecule expression was not found in the provided research. However, glucocorticoids generally regulate different aspects of endothelial physiology, including the expression of adhesion molecules frontiersin.org.

Glucocorticoids are well-established for their ability to induce eosinophil apoptosis in vitro, often within hours of cell culture nih.govfrontiersin.org. This pro-apoptotic effect is considered a major mechanism underlying the anti-inflammatory and anti-eosinophilic action of glucocorticoid therapy in disorders characterized by eosinophilic inflammation, such as asthma nih.gov. The induction of eosinophil apoptosis by glucocorticoids can occur through the activation of the mitochondrial pathway nih.gov. While specific studies detailing this compound's direct induction of eosinophil apoptosis were not found, as a glucocorticoid, it is expected to share this class effect.

Preclinical Pharmacological and Pharmacokinetic Investigations of Fluocortin

In Vitro Pharmacological Characterization

In vitro studies provide insights into a compound's molecular and cellular mechanisms of action.

Glucocorticoids exert their effects primarily by binding to the glucocorticoid receptor (GR), a cytosolic receptor that, upon ligand binding, translocates to the nucleus to modulate gene expression patsnap.comaccscience.com. Fluocortin butyl has been shown to bind to glucocorticoid receptors located in the cytoplasm and nucleus of cells patsnap.comjournalajrb.com. This binding is critical for its anti-inflammatory actions, as it inhibits the transcription and translation of proteins involved in inflammatory processes patsnap.comjournalajrb.com. While the general principles of glucocorticoid receptor binding are well-established, specific quantitative data, such as IC50 or Ki values for the binding affinity of this compound (the acid) or this compound butyl to the glucocorticoid receptor, were not explicitly detailed in the reviewed preclinical literature. It is generally understood that the introduction of specific substituents and the elongation of ester chains on steroid molecules can influence their binding affinity and lipophilicity google.com.

Cellular potency assays, often involving the analysis of gene expression signatures, are used to determine the biological activity of compounds at a cellular level researchgate.net. Corticosteroids, including this compound, are known to control gene expression by interacting with nuclear chromatin. This compound has been identified as a compound suitable for use in cell potency assays that assess changes in gene expression, utilizing panels of signature genes such as CREM, GEM, NR4A2, NR4A4, COX2, HEY1, CXCL2, CXCL3, CXCR4, and ULBP2. However, specific research findings detailing this compound's direct impact on these gene expression signatures or quantitative measures of its cellular potency were not found within the scope of this review.

Functional studies in isolated cell systems aim to elucidate the direct cellular effects of a compound. This compound butyl, the butyl ester of this compound, has demonstrated significant functional activity in such systems. It is known to inhibit the production of various pro-inflammatory cytokines and mediators, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) patsnap.comjournalajrb.com. Furthermore, this compound butyl contributes to its anti-inflammatory profile by stabilizing lysosomal membranes, thereby preventing the release of enzymes that cause tissue damage and inflammation. It also reduces capillary permeability, which helps to minimize fluid leakage into tissues and subsequently reduces swelling and inflammation patsnap.com. Quantitative data, such as IC50 values for these specific inhibitory effects in isolated cell systems, were not available in the examined preclinical literature.

Preclinical Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living system, providing critical data for predicting human pharmacokinetics and guiding drug development plos.org.

For this compound (the carboxylic acid, PubChem CID 22875828), available data indicate an intravenous bioavailability of 80% and an elimination half-life of 1.3 hours medchemexpress.com. However, the specific animal model for this data is not explicitly stated in the provided source, which is crucial for a preclinical context.

Regarding its derivative, this compound butyl (PubChem CID 15942715), preclinical studies in animals have been conducted. For instance, it has been observed that this compound butyl does not suppress the resistance of animals to microbial infections, even after repeated subcutaneous or oral administration at dosages up to 100 mg/kg medchemexpress.com. This suggests that comprehensive ADME studies were performed in animal models to establish its safety profile and systemic exposure. While specific quantitative pharmacokinetic parameters (e.g., volume of distribution, clearance rates, or detailed absorption profiles) for this compound butyl in various animal species were not detailed in the reviewed literature, general discussions on soft drugs and their rapid inactivation in systemic circulation are relevant journalajrb.com. The concept of "soft drugs" like this compound butyl involves designing compounds that are active at the site of action but are rapidly metabolized into inactive forms upon systemic absorption, thereby minimizing systemic side effects journalajrb.com.

This compound, chemically known as Fluocortolone-21-acid, is itself an inactive metabolite of the parent glucocorticoid, fluocortolone (B1672899) springermedizin.denih.gov. Metabolism studies on fluocortolone have identified fluocortolone-21-acid as one of the oxidative and reductive metabolites found in human urine springermedizin.de.

This compound butyl, the butyl ester of this compound, is designed to be rapidly metabolized. When applied topically, this compound 21-butylate is biotransformed in the skin into inactive metabolites, including this compound (the carboxylic acid), thereby limiting its systemic entry and potential systemic effects. This metabolic conversion at the site of action contributes to its favorable local activity with minimal systemic exposure.

Structure Activity Relationship Sar Studies of Fluocortin and Analogs

Fundamental Principles of Structure-Activity Relationship Analysis

The biological actions of corticosteroids, including Fluocortin, are primarily mediated by their interaction with the intracellular glucocorticoid receptor (GR) ijdvl.compatsnap.comresearchgate.netreviewofophthalmology.com. In its unbound state, the GR resides in the cytoplasm as part of a protein complex. Upon binding with a corticosteroid ligand, the receptor-steroid complex undergoes a conformational change, dissociates from chaperone proteins, and translocates into the cell nucleus ijdvl.compatsnap.comresearchgate.netreviewofophthalmology.commdpi.com. Within the nucleus, this complex acts as a ligand-dependent transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) or interacting with other transcription factors, thereby modulating the expression of target genes responsible for inflammatory responses ijdvl.compatsnap.comresearchgate.netreviewofophthalmology.commdpi.com.

Identification of Structural Moieties Critical for Glucocorticoid Receptor Affinity and Activation

For this compound and other glucocorticoids, specific structural moieties are paramount for high glucocorticoid receptor (GR) affinity and subsequent activation. The fundamental steroid nucleus, characterized by its tetracyclic perhydro-1,2-cyclopentanophenanthrene structure, forms the core upon which modifications are made uomustansiriyah.edu.iq.

The 3-keto group and the Δ4,5 double bond within ring A are universally recognized as indispensable for both glucocorticoid and mineralocorticoid activities ijdvl.comingentaconnect.comresearchgate.net. The presence of an 11β-hydroxyl group in ring C is uniquely required for glucocorticoid activity, distinguishing it from mineralocorticoid actions ingentaconnect.com. Beyond these core requirements, other modifications contribute significantly to receptor binding and potency. For instance, the introduction of a Δ1,2 double bond in ring A has been shown to selectively increase glucocorticoid activity ijdvl.comingentaconnect.comresearchgate.net.

The precise three-dimensional orientation of these functional groups allows for optimal interaction within the GR ligand-binding pocket. Molecular docking analyses of glucocorticoid derivatives consistently confirm the presence of interactions with the GR that are crucial for activity nih.gov.

Analysis of Chemical Modifications on this compound's Steroid Nucleus and Side Chains

Chemical modifications to the steroid nucleus and side chains of this compound and its analogs are strategically introduced to modulate receptor binding, potency, and pharmacokinetic properties. These modifications often aim to enhance desired anti-inflammatory effects while minimizing systemic activity or improving tissue retention.

Halogenation, particularly fluorination, at specific positions on the steroid nucleus, is a well-established strategy to enhance glucocorticoid potency and receptor binding affinity ijdvl.comresearchgate.netingentaconnect.comresearchgate.netuomustansiriyah.edu.iqresearchgate.netdrugbank.comnih.gov. The introduction of a fluorine atom at the 6α or 9α positions dramatically increases the glucocorticoid receptor binding affinity ijdvl.comresearchgate.netingentaconnect.comresearchgate.netuomustansiriyah.edu.iqdrugbank.com. For example, 9α-fluorination not only increases GR binding but also retards the oxidation of the adjacent 11β-hydroxyl group, contributing to enhanced activity nih.gov. Simultaneous halogenation at both C6 and C9 can result in the highest potency among halogenated corticosteroids ijdvl.com.

Beyond enhancing potency, halogenation can also influence the compound's metabolic stability. For instance, halogenation can impart resistance to de-esterification, thereby prolonging the active state of the compound ijdvl.com. However, it is important to note that while halogenation at C6 or C9 generally increases glucocorticoid activity, halogenation at the C21 position can lead to an increase in unwanted mineralocorticoid effects ijdvl.com.

The impact of halogenation on glucocorticoid activity is summarized in the table below:

Position of HalogenationEffect on Glucocorticoid Receptor Binding AffinityEffect on Glucocorticoid ActivityOther Effects
6α or 9αDramatically increased ijdvl.comresearchgate.netingentaconnect.comresearchgate.netuomustansiriyah.edu.iqdrugbank.comEnhanced potency ijdvl.comresearchgate.netingentaconnect.comresearchgate.netuomustansiriyah.edu.iqresearchgate.netCan retard 11β-OH oxidation nih.gov; can impart resistance to de-esterification ijdvl.com
Simultaneous 6α and 9αHighest increase ijdvl.comHighest potency ijdvl.com
C21Not explicitly stated for affinity, but affects activityCan enhance unwanted mineralocorticoid effects ijdvl.comImproves stability ijdvl.com

Esterification is a common chemical modification employed to alter the physicochemical and biological properties of corticosteroids. For this compound, the butyl ester derivative, this compound butyl, is a prominent example researchgate.netontosight.aiwikipedia.org. This compound butyl is the butyl ester of a C-21 carboxy steroid researchgate.net.

Esterification, particularly at the C17 and C21 positions of the steroid nucleus, generally increases the lipophilicity of the compound ijdvl.comontosight.ai. This enhanced lipophilicity can improve the compound's ability to penetrate biological membranes, such as the skin, which is advantageous for topical applications ijdvl.comontosight.ai.

However, the influence of esterification on receptor affinity and activity can vary. While some esters, like budesonide's fatty acid esters, are known to prolong retention and activity in target tissues due to increased lipophilicity and reversible conjugation researchgate.netnih.gov, this compound butyl is characterized as an anti-inflammatory agent with relatively weak activity researchgate.net. Its glucocorticoid receptor affinity is several-fold lower than that of Dexamethasone (DEX) researchgate.net. A key aspect of this compound butyl's design is its "soft drug" nature; any portion absorbed systemically following topical application is rapidly hydrolyzed into inactive metabolites, thereby minimizing systemic side effects researchgate.net. This rapid hydrolysis of the ester linkage contributes to its low intrinsic activity and reduced systemic exposure researchgate.net.

The impact of esterification on biological properties is summarized below:

Modification TypePosition(s)Effect on LipophilicityEffect on Receptor Affinity (this compound Butyl)Effect on Systemic Activity (this compound Butyl)Other Effects
EsterificationC17, C21Increased ijdvl.comontosight.aiSeveral-fold lower than DEX researchgate.netHydrolyzed to inactive species systemically researchgate.netEnhanced skin penetrability ijdvl.comontosight.ai; can prolong duration of action for some steroids researchgate.netnih.gov
Butyl ester (this compound butyl)C21Increased ontosight.aiWeak activity researchgate.netMinimal systemic activity researchgate.netDesigned for topical application researchgate.netontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structure of a series of compounds and their observed biological activities. For glucocorticoid derivatives, including those related to this compound, QSAR models are invaluable for predicting activity and guiding the design of novel compounds ingentaconnect.comnih.govresearchgate.netmedwinpublishers.comijesm.co.inresearchgate.net.

QSAR studies on glucocorticoids have identified key molecular descriptors that significantly influence receptor binding affinity. For instance, a classical regression-type analysis demonstrated that an indicator variable for a structural element (such as 6α- or 9α-halogenation) and a physicochemical parameter (lipophilicity, often measured as log Po/w) can account for a large portion of the variability in glucocorticoid receptor binding affinity ingentaconnect.com. A QSAR model built using just these two descriptors was able to account for close to 80% of the variability in the logarithm of relative receptor binding affinity (log RBA) data ingentaconnect.com. This indicates that receptor binding affinity at the GR is dramatically increased by 6α- or 9α-halogenation and tends to increase with increasing lipophilicity ingentaconnect.com.

QSAR models are developed using various molecular descriptors, which can include atomic-centered electro-topological descriptors, substructural descriptors, and whole-molecule descriptors (e.g., topological length, topological volume, lipophilicity, number of hydrogen bond acceptors/donors, molecular weight, and number of halogen atoms) researchgate.net. These models are rigorously validated internally and externally to ensure their reliability and predictive power researchgate.netmedwinpublishers.com. The insights gained from QSAR modeling facilitate the rational design of new glucocorticoid derivatives with improved therapeutic potential nih.govresearchgate.netmedwinpublishers.com.

Structure-Biodegradability Relationships and Their Implications

The biodegradability of pharmaceutical compounds, including synthetic corticosteroids like this compound, is a critical aspect of their environmental fate and sustainability. Structure-biodegradability relationships investigate how the chemical structure of a steroid influences its susceptibility to degradation, particularly in biological wastewater treatment processes umweltbundesamt.deresearchgate.nethbz-nrw.de.

Steroids are generally considered recalcitrant to microbial degradation due to their highly hydrophobic nature and the limited number of readily metabolizable functional groups within their core structure umweltbundesamt.denih.gov. However, studies have shown significant variations in the biodegradability of different glucocorticoids, with reported half-lives ranging from less than 0.5 hours to over 14 days in activated sludge treatment umweltbundesamt.deresearchgate.nethbz-nrw.de.

Specific structural features have been identified that influence the stability and transformation pathways of these compounds. For example, the presence of certain functional groups can inhibit degradation processes, leading to increased recalcitrance umweltbundesamt.deresearchgate.net. Common biotransformation reactions observed include regioselective hydrogenation of carbon double-bonds, degradation of the steroid C17 side-chain, ester hydrolysis, and oxidative hydroxylation researchgate.net.

The implications of these structure-biodegradability relationships are significant. While structural modifications are often introduced to enhance the therapeutic benefits of synthetic glucocorticoids (e.g., increased potency or tissue retention), these same modifications can inadvertently lead to reduced biodegradability in municipal wastewater treatment plants umweltbundesamt.de. This limited elimination means that persistent transformation products, some of which retain an intact steroid core structure and thus potential endocrine activity, can be released into the aquatic environment umweltbundesamt.deresearchgate.nethbz-nrw.de. Therefore, understanding these relationships is crucial for predicting the environmental fate of synthetic steroids and for developing more efficient removal strategies in wastewater treatment umweltbundesamt.deresearchgate.net.

Rational Design Strategies for Dissociated Pharmacological Activity (e.g., enhancing local effects, reducing systemic exposure)

The development of corticosteroids with dissociated pharmacological activity, aiming to maximize local therapeutic effects while minimizing systemic exposure and associated side effects, represents a significant advancement in medicinal chemistry. This compound, particularly in its esterified form like this compound butyl, serves as a notable example of a "soft drug" designed with this principle in mind. karger.comresearchgate.netmedchemexpress.com

The core strategy behind achieving dissociated activity for this compound involves the incorporation of specific structural features that enable rapid metabolic inactivation upon systemic absorption, thereby limiting its presence in the general circulation. karger.comresearchgate.net This approach contrasts with traditional corticosteroids that, while effective locally, can lead to systemic adverse effects due to their stability and prolonged systemic presence.

Structural Modifications for Localized Action

This compound butyl (also referred to as this compound 21-butylate) is engineered to be an active drug that, after exerting its desired local anti-inflammatory effect, is quickly biotransformed into inactive metabolites by enzymes present in the skin and other tissues. karger.comresearchgate.net This rapid metabolism is a cornerstone of its "soft drug" profile. Key structural elements contributing to this design include:

Ester Moieties: The strategic placement of ester groups, particularly at positions like C-17 and C-21 of the corticosteroid scaffold, is crucial. karger.comresearchgate.net These ester linkages are susceptible to enzymatic hydrolysis by esterases, which are abundant in the skin and other metabolically active tissues. For instance, this compound 21-butylate is metabolized to this compound, and further to inactive metabolites such as fluocortolone-21-acid. karger.comresearchgate.net

Steric Availability: The specific arrangement of side chains at positions 17 and 21 is designed to ensure that these ester moieties are sterically accessible to enzymatic cleavage. karger.com This allows for efficient and rapid biotransformation, preventing the active compound from accumulating systemically.

Core Glucocorticoid Structure: While modifications are made for softness, the fundamental 3-keto-4-ene scaffold, essential for glucocorticoid activity, is retained to ensure potent local anti-inflammatory action. researchgate.netresearchgate.net General structure-activity relationships (SAR) for corticosteroids, such as halogenation (e.g., fluorination at 6α or 9α positions) to enhance glucocorticoid potency and C-16 substitution to reduce mineralocorticoid activity, are often considered in the design of such compounds to optimize their therapeutic index. researchgate.netresearchgate.net

Research Findings and Dissociated Activity

Studies on this compound butyl have demonstrated its effectiveness as a topical corticosteroid with minimal systemic impact. For example, when used topically, this compound butyl has shown no detectable systemic corticosteroid activity. medchemexpress.comnih.gov This characteristic makes it suitable for conditions requiring localized anti-inflammatory treatment, such as perennial rhinitis and various dermatological conditions, without the systemic side effects typically associated with more stable corticosteroids. nih.govpatsnap.com

The rapid inactivation mechanism ensures that the active drug does not significantly enter the systemic circulation, thereby limiting its pharmacological effect primarily to the application area. karger.com This is a direct outcome of the rational design strategies employed, focusing on a balance between local efficacy and systemic safety through controlled metabolism.

Advanced Analytical Methodologies for Fluocortin Research

Chromatographic Techniques for Fluocortin and Metabolite Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its related compounds due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its ultra-high performance counterpart (UHPLC) are widely employed for the analysis of this compound and its metabolites. A reverse phase (RP) HPLC method has been developed for the analysis of this compound butyl, utilizing a mobile phase composed of acetonitrile (B52724) (MeCN), water, and phosphoric acid wikipedia.orgnih.gov. For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid in the mobile phase is typically substituted with formic acid wikipedia.orgnih.gov.

The versatility of LC extends to various applications, including the isolation of impurities in preparative separation and pharmacokinetic studies wikipedia.orgnih.gov. Smaller particle columns (e.g., 3 µm) are available for rapid UPLC applications, enhancing analysis speed and efficiency wikipedia.orgnih.gov. HPLC techniques have also been utilized to determine the lipophilicity of compounds, including this compound butyl, by correlating the chromatographic capacity factor (log(k')) with the n-octanol-water partition coefficient (log P) wikipedia.org. Furthermore, HPLC methods are employed to measure drug levels in plasma and to ascertain the disappearance rates of compounds in diverse media, such as acidic, neutral, and basic aqueous solutions, as well as human plasma and rat liver homogenate metabolomicsworkbench.orgnih.govuni.lu. Related compounds, such as fluocortolone (B1672899) pivalate (B1233124) and fluocortolone hexanoate, have also been quantified in suppositories using reverse-phase HPLC uni.lu.

Gas Chromatography (GC) and Capillary Gas Chromatography Approaches

Gas Chromatography (GC) is another valuable technique for the analysis of this compound and other steroids, particularly when coupled with mass spectrometry. GC is mentioned as a method for measuring drug levels in plasma metabolomicsworkbench.orgchem960.com. This compound butyl is among the analytes that can be analyzed using GC-MS iiab.me. This hyphenated technique represents a modern approach for achieving fast and reproducible analytical results, especially for the quality control of secondary metabolites.

Capillary Gas Chromatography (CGC), a refined form of GC, offers enhanced resolution and sensitivity. When combined with sensitive detectors, such as mass selective detection, CGC can measure compounds at very low concentrations. While direct detailed applications for this compound specifically via GC or CGC are less extensively documented in the provided sources, the general applicability of GC and GC-MS to steroids and related compounds, including for metabolism studies, underscores its potential in this compound research wikipedia.org.

Mass Spectrometry (MS)-Based Techniques: UHPLC-MS/MS and UHPLC-QTOF-MS

Mass Spectrometry (MS)-based techniques, particularly Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), are crucial for the qualitative and quantitative investigation of pharmaceutical substances, including this compound, in complex matrices such as biological specimens and pharmaceutical formulations.

UHPLC-MS/MS enables the detection of pharmaceuticals at very low concentrations, often utilizing chromatographic columns with smaller particle sizes (below 2.0 μm). For instance, high-resolution Orbitrap MS/MS has been successfully employed to determine the chemical composition of wastewater extracts and quantify glucocorticoid compounds, with this compound being identified in such analyses. UHPLC-QTOF-MS analysis typically involves a UPLC system interfaced with a quadrupole/time-of-flight mass spectrometer equipped with an electrospray ion (ESI) source. These advanced MS techniques are frequently applied in wastewater analysis, often preceded by solid-phase extraction (SPE) for sample preparation to concentrate target compounds and minimize matrix interference. This compound butyl is consistently listed among the compounds amenable to analysis by these powerful MS-based methodologies iiab.me.

Spectroscopic and Spectrophotometric Quantification Methods

Spectroscopic and spectrophotometric methods provide alternative or complementary approaches for the quantification of this compound. These techniques are generally used for qualitative and/or quantitative analysis of secondary metabolites. While specific detailed methods for this compound were not extensively outlined, UV-Visible spectrophotometric analysis methods are commonly developed and validated for the quantification of various pharmaceutical compounds, such as fluoxetine, which is structurally related. These methods are based on different principles and are primarily used for the detection or quantification of compounds in various samples. This compound itself is mentioned in patents as being identifiable using standard analytical techniques including UV spectroscopy chem960.com. Fluorimetric methods, which measure fluorescence intensity, are also utilized for the determination of related compounds in pharmaceutical formulations.

Ion Beam Analysis (IBA) for Element Quantification

Ion Beam Analysis (IBA) encompasses a family of modern analytical techniques that employ MeV ion beams to investigate the composition and elemental depth profiles within the near-surface layers of solid materials. IBA methods are characterized by their high sensitivity, capable of detecting elements at the sub-monolayer range, and typically offer depth resolution in the order of a few nanometers. These techniques are inherently quantitative, providing elemental concentrations with an accuracy of a few percent.

Particle Induced X-ray Emission (PIXE)

Particle Induced X-ray Emission (PIXE) is a specific IBA technique that measures X-rays emitted from a sample upon bombardment with high-energy ions, typically 2-3 MeV protons. It is a robust and relatively straightforward analytical tool for the identification and quantification of trace elements, ranging from aluminum (Al) to uranium (U). PIXE offers significant advantages, including its non-destructive nature and superior signal-to-background ratios compared to electron beam-induced counterparts, due to the minimal bremsstrahlung radiation produced by He²⁺ or H⁺ ions.

The sensitivity of PIXE can range from parts per billion (ppb) to parts per million (ppm), depending on factors such as the element, incident particle energy, and X-ray detector quality. A minimal sample size, such as 1 mg for biomedical samples, is often sufficient, and chemical preparation of the analytical sample is typically not required. PIXE is highly versatile for multi-elemental analysis and finds broad application across numerous scientific disciplines, including chemistry, medicine, and biology. While PIXE is primarily for elemental quantification, its relevance in this compound research would involve detecting specific elements within the compound, such as fluorine, or analyzing elemental composition in the matrix where this compound is present chem960.com.

Particle Induced Gamma-ray Emission (PIGE)

Particle Induced Gamma-ray Emission (PIGE) is a nuclear analytical technique utilized for elemental analysis. It involves bombarding a sample with a beam of charged particles, typically protons, which excites the nuclei of atoms within the sample. Upon de-excitation, these nuclei emit characteristic gamma-rays, the energy and intensity of which can be detected and quantified to determine the elemental composition and concentration of specific isotopes. PIGE is particularly effective for the detection and quantification of light elements, including fluorine iaea.org.

Given that this compound contains fluorine in its chemical structure (CHFO), PIGE could theoretically serve as a valuable tool for direct, non-destructive analysis of fluorine content within this compound raw materials or formulated products. This could be particularly useful for verifying the elemental composition or for quality control purposes where fluorine quantification is critical. Although specific research findings on the direct application of PIGE for this compound analysis are not widely documented, its capability for fluorine detection makes it a relevant, albeit specialized, methodology for certain research aspects of fluorinated compounds like this compound iaea.orgwikipedia.orguni.lu.

Rutherford Backscattering Spectroscopy (RBS)

Rutherford Backscattering Spectroscopy (RBS) is another ion beam analysis technique primarily used for elemental composition analysis, depth profiling, and thin film thickness measurements. In RBS, a beam of high-energy ions (e.g., helium ions) is directed at a sample. A fraction of these ions backscatter off the nuclei of the atoms in the sample, and their energy loss is measured. The energy of the backscattered ions provides information about the mass of the target atoms, while the number of backscattered ions indicates their concentration. The energy loss also provides depth information, making RBS suitable for analyzing layered structures or surface compositions.

RBS is typically employed for analyzing inorganic materials, semiconductors, and thin films, where the elemental composition and depth distribution of heavier elements are of interest. For complex organic compounds like this compound, which are primarily composed of light elements (carbon, hydrogen, oxygen, fluorine) and are often analyzed in bulk or solution, RBS is generally not the primary analytical technique. Its application would be limited to specific scenarios, such as the characterization of this compound incorporated into thin film matrices or surface coatings, where its elemental composition and depth profile within a solid matrix need to be determined. However, direct research findings on the application of RBS for this compound analysis are not commonly reported in the literature google.comgoogle.comnice.org.uk.

Development and Validation of Novel Analytical Protocols for this compound

The development and validation of analytical protocols for this compound, as with other corticosteroids, are crucial for ensuring the reliability, accuracy, and reproducibility of quantitative and qualitative analyses. These protocols adhere to stringent guidelines, such as those set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to guarantee the quality and consistency of pharmaceutical products researchgate.net.

Modern analytical methods for corticosteroids, including this compound, frequently leverage advanced chromatographic and spectroscopic techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly prominent due to their high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously nih.govlabinsights.nlresearchgate.netresearchgate.netwaters.com. Gas Chromatography-Mass Spectrometry (GC-MS) also plays a role in steroid analysis nih.govlabinsights.nl. High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the separation and quantification of steroids in various formulations asean.orghitachi-hightech.com. Older spectrophotometric methods, such as those based on the blue tetrazolium reaction, are still applied for bulk drug material assays sid.ir.

The validation of these analytical methods involves a comprehensive assessment of several key parameters:

Accuracy: The closeness of agreement between the test result and the accepted reference value.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For corticosteroids, linear correlation coefficients exceeding 0.99 are commonly achieved researchgate.netresearchgate.netnih.gov.

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Sample preparation techniques are also integral to the development of robust analytical protocols. For instance, the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) strategy has been successfully employed for the extraction and cleanup of corticosteroids from complex matrices like animal tissues, enhancing the efficiency of subsequent chromatographic analysis researchgate.netresearchgate.netnih.gov.

An example of typical validation parameters for a chromatographic method applied to corticosteroids is provided below, illustrating the rigorous standards applied in analytical protocol development.

Table 1: Typical Validation Parameters for Analytical Protocols (Illustrative)

Validation ParameterTypical Acceptance Criteria (ICH Guidelines)Relevant Findings for Corticosteroids
Accuracy 98-102% recoveryAcceptable, e.g., < 20% deviation researchgate.netwaters.com
Precision RSD ≤ 2% (Repeatability)Acceptable, e.g., < 20% deviation researchgate.netwaters.com
Linearity Correlation coefficient (r) ≥ 0.999r > 0.99 reported researchgate.netresearchgate.netnih.gov
LOD Signal-to-noise ratio of 3:1Method-dependent
LOQ Signal-to-noise ratio of 10:1Method-dependent, e.g., 15-100 pg per sample researchgate.net
Specificity No interference from matrix/impuritiesDemonstrated through separation nih.govwaters.com
Robustness Minor variations do not significantly affect resultsAssessed during development researchgate.net

(Note: In an interactive environment, this table could allow for sorting by parameter or filtering by criteria.)

Automation and High-Throughput Platforms in Analytical Research

Automation and high-throughput platforms have revolutionized analytical research, particularly in drug discovery and quality control, by significantly increasing sample processing capabilities and reducing analysis times. These advancements are highly beneficial for the efficient analysis of compounds like this compound, especially when screening large libraries or monitoring production batches genedata.comlabcompare.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS systems are at the forefront of high-throughput analysis for steroid hormones, offering superior sensitivity, specificity, and throughput compared to traditional methods labinsights.nlwaters.com. The integration of robotic systems and multi-well plate automation allows for the automated handling of samples, reagents, and data acquisition, enabling the rapid analysis of thousands to millions of samples per day waters.comgenedata.comlabcompare.comnih.gov.

Key aspects of automation and high-throughput platforms in analytical research include:

Automated Sample Preparation: Robotic systems can perform tasks such as weighing, dissolving, diluting, extracting (e.g., QuEChERS), and injecting samples, minimizing manual errors and maximizing throughput researchgate.netresearchgate.netnih.govfigshare.com.

Rapid Data Acquisition: Advanced analytical instruments are designed for faster run times and increased sample injection rates, allowing for more analyses in a shorter period.

Automated Data Processing and Analysis: Software platforms are developed to automatically process raw data, perform peak detection, quantification, and lookup against reference libraries, streamlining the interpretation of results genedata.comfigshare.compsu.edu. This includes automated quality control (QC) measures like Z' factor calculation in screening genedata.com.

Integration of Technologies: The combination of various automated modules, such as acoustic dispensers for precise liquid handling and high-throughput imaging, creates comprehensive platforms for complex analytical workflows nih.gov.

While specific high-throughput platforms dedicated solely to this compound analysis are not detailed in the provided search results, the general trends in corticosteroid analysis and broader pharmaceutical research indicate that this compound research benefits significantly from these automated and high-throughput capabilities. These platforms are essential for accelerating research, optimizing drug development processes, and ensuring the consistent quality of pharmaceutical compounds labinsights.nlwaters.comgenedata.comlabcompare.comnih.govsci-hub.se.

Compound Names and PubChem CIDs

Computational Chemistry Approaches in Fluocortin Research

Molecular Modeling and Simulation of Fluocortin-Receptor Interactions

Molecular modeling techniques are extensively used to investigate the intricate interactions between small-molecule ligands, such as this compound, and their protein receptors. The glucocorticoid receptor (GR) is a flexible protein that can adapt its binding site to various ligands, making computational studies crucial for understanding its dynamics and ligand selectivity nih.gov.

Molecular Dynamics (MD) simulations are powerful computational tools that provide atomistic-level insights into the dynamic behavior of proteins and their interactions with ligands. For glucocorticoid receptors, MD simulations can unveil pharmacologically relevant conformational changes, allosteric mechanisms, and the dynamics of the ligand binding pocket. These simulations are essential for understanding how this compound binds to the GR, including the mechanisms of binding and unbinding, and how these processes are influenced by the receptor's flexibility and environmental factors nih.gov.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed in conjunction with MD simulations to calculate the binding free energy of ligands to receptors fishersci.no. Such calculations can quantify the strength of interaction between this compound and the GR, providing valuable data on the energetics of binding.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for studying the electronic structure, reactivity, and intrinsic properties of molecules like this compound. These first-principles calculations can provide highly accurate data on molecular geometries, vibrational frequencies, and electronic distributions, which are critical for understanding how a molecule interacts at an atomic level. For this compound, quantum chemical calculations can help determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are indicative of its chemical reactivity and potential for interaction within biological systems. This level of detail is crucial for rational drug design and optimization.

Time-Dependent Density Functional Theory (TDDFT) is a quantum chemical method specifically designed to calculate excited-state properties, such as absorption and emission spectra. While direct applications to this compound in the provided search results are not explicit, TDDFT can be applied to understand the spectroscopic characteristics of this compound or its derivatives. This method is valuable for predicting how the molecule might behave under light excitation, which could be relevant for developing fluorescent probes or understanding photostability in pharmaceutical formulations.

In Silico Prediction of this compound's Biological Activities and Interaction Profiles

In silico methods, encompassing a range of computational techniques, are widely used to predict the biological activities and interaction profiles of chemical compounds, including this compound mims.commims.com. These approaches offer significant advantages in terms of cost and time efficiency compared to traditional laboratory experiments mims.commims.com. Virtual screening, for instance, can rapidly evaluate large chemical libraries to identify potential drug candidates or predict interactions with specific therapeutic targets.

Application of Machine Learning and Artificial Intelligence in this compound Drug Discovery

The integration of Machine Learning (ML) and Artificial Intelligence (AI) has significantly transformed the landscape of drug discovery and development. These advanced computational techniques enable the rapid and effective analysis of vast volumes of biological and chemical data, leading to more efficient identification and optimization of therapeutic compounds.

In the context of this compound research, ML and AI algorithms can be trained on existing datasets of glucocorticoids and their interactions with the GR to predict the efficacy, binding affinity, and potential side effects of novel this compound analogs. They can also assist in generative chemistry, designing new molecular structures with desired properties, and optimizing synthetic pathways. The "lab-in-the-loop" strategy, where AI models are trained with experimental data and then used to make predictions that are subsequently tested in the lab, exemplifies how AI can streamline the traditional trial-and-error approach in drug development, potentially accelerating the discovery of improved this compound-like compounds.

Development of Computational Tools and Software for Glucocorticoid Research

The advancement of computational chemistry relies heavily on the continuous development of sophisticated software and tools. These tools facilitate various aspects of glucocorticoid research, from molecular modeling to data analysis. Common software used in this field include molecular docking programs (e.g., AutoDock, GOLD) for predicting ligand-receptor binding modes, and molecular dynamics simulation packages (e.g., GROMACS, VMD) for studying dynamic interactions mims.com.

Furthermore, specialized platforms and frameworks are being developed to manage and share large datasets generated from computational chemistry and materials science, promoting transparency and reproducibility in research. Efforts are also focused on developing more efficient algorithms for complex calculations, such as those in quantum chemistry, to enable the study of larger and more complex molecular systems. These computational tools and software are indispensable for pushing the boundaries of understanding glucocorticoids like this compound and designing next-generation therapeutics.

Future Directions and Emerging Research Avenues for Fluocortin

Design and Synthesis of Next-Generation Fluocortin Analogs with Enhanced Selectivity

A significant avenue for future research involves the design and synthesis of next-generation this compound analogs. The objective is to develop compounds with enhanced selectivity, aiming for a more favorable therapeutic index by maximizing desired anti-inflammatory effects while minimizing potential systemic side effects. The "soft drug" approach, which focuses on designing steroid analogs that are locally active but rapidly metabolized into inactive forms upon systemic absorption, represents a key strategy in this area ula.veresearchgate.netresearchgate.net. While this compound butyl, a derivative of this compound, has been noted for its unexpected in vivo stability despite rapid in vitro hydrolysis, suggesting rapid tissue uptake or high protein binding, this principle can guide the development of new this compound derivatives ula.ve.

Future efforts will likely concentrate on structure-activity relationship (SAR) studies to systematically modify the this compound scaffold. This includes exploring various ester derivatives or other chemical modifications to modulate receptor binding affinity, tissue-specific distribution, and metabolic stability. The goal is to achieve selective glucocorticoid receptor modulators (GRMs) that preferentially activate anti-inflammatory gene transrepression pathways over gene transactivation pathways, which are often associated with adverse effects researchgate.netresearchgate.net. This targeted approach seeks to create this compound analogs that offer improved efficacy and a reduced side-effect profile.

Investigation of Novel Molecular Targets Beyond the Classical Glucocorticoid Receptor

This compound primarily exerts its anti-inflammatory effects through its agonistic activity at the classical glucocorticoid receptor (GR) patsnap.comgenome.jp. However, future research will explore potential molecular targets and mechanisms of action for this compound that extend beyond this well-characterized pathway. This includes investigating non-genomic actions of corticosteroids or interactions with other cellular components.

One area of exploration could involve assessing this compound's influence on caspase-independent cell death mechanisms. Some corticosteroids have been investigated for their ability to inhibit necrotic cell death through such pathways, suggesting a broader scope of cellular interactions beyond direct GR binding google.com. Further studies could also probe this compound's effects on other nuclear receptors, membrane-bound receptors, or intracellular signaling cascades that are independent of the classical GR, potentially revealing novel therapeutic avenues or contributing to a more complete understanding of its pharmacological footprint.

Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) to Understand this compound's Comprehensive Effects

The integration of multi-omics data represents a powerful approach to comprehensively understand this compound's biological effects. By combining data from various "omics" layers—such as transcriptomics, proteomics, and metabolomics—researchers can gain a holistic view of the molecular changes induced by this compound treatment quanticate.comnih.govfrontiersin.org.

Transcriptomics : Analyzing changes in gene expression profiles (RNA transcripts) in response to this compound can reveal the full spectrum of genes and pathways regulated by the compound, including those indirectly affected or involved in adaptive responses quanticate.com.

Proteomics : Studying the alterations in protein abundance, post-translational modifications, and protein-protein interactions can provide insights into the functional consequences of this compound's actions at the protein level, which are the primary executors of cellular functions quanticate.com.

Metabolomics : Examining the changes in small-molecule metabolites can offer a functional readout of metabolic pathways influenced by this compound, reflecting its impact on cellular physiology quanticate.com.

Integrating these diverse datasets through advanced computational methods and data integration techniques will enable the construction of complex biological networks, helping to identify key molecular markers and unravel the intricate regulatory mechanisms underlying this compound's therapeutic and potential off-target effects frontiersin.orggenome.gov.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

The advancement of preclinical models is crucial for robust mechanistic studies of this compound and its future analogs. These models aim to better recapitulate human physiological and pathological conditions, thereby improving the translatability of research findings.

Advanced In Vitro Models : Beyond traditional cell cultures, future research will increasingly utilize sophisticated in vitro systems. This includes the development of organ-on-a-chip technologies and induced pluripotent stem cell (iPSC)-derived models, such as iPSC-derived skin cells or airway epithelial models, which offer more physiologically relevant environments for studying this compound's effects on specific tissues relevant to its applications scantox.comnih.gov. These models can provide detailed insights into cellular and molecular mechanisms, support early-stage safety assessments, and predict clinical toxicity profiles worldadc-usa.com.

Advanced In Vivo Models : The use of more refined in vivo models, such as humanized mouse models or patient-derived xenograft (PDX) models adapted for inflammatory conditions, can provide a more accurate representation of human disease pathogenesis and drug response crownbio.com. These models allow for comprehensive mechanistic studies, including pharmacokinetics/pharmacodynamics (PK/PD) analysis and assessment of drug distribution and efficacy within a complex biological system, ultimately enhancing the understanding of this compound's actions in a living organism crownbio.com.

Systems Pharmacology Approaches to Model this compound's Complex Biological Networks

Systems pharmacology offers a holistic framework to understand and model the intricate interactions of this compound within complex biological networks. This interdisciplinary field integrates experimental data with computational modeling to provide a comprehensive view of drug action, from molecular interactions to phenotypic outcomes.

Future research will leverage systems pharmacology to:

Computational Modeling : Develop sophisticated mathematical and computational models to simulate this compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (drug-target interactions and downstream cellular responses) within a systems context. Such models can predict drug behavior and effects across different biological scales crownbio.com.

Data Integration and Predictive Modeling : Integrate multi-omics data, preclinical findings, and clinical observations into comprehensive systems models. These models can then be used to predict this compound's efficacy in specific patient populations, identify potential biomarkers of response, and guide the development of personalized therapeutic strategies by understanding its complex biological networks quanticate.comfrontiersin.orggenome.gov.

Q & A

Q. How can researchers validate this compound’s epigenetic effects reported in preliminary studies?

  • Methodological Answer : Perform chromatin immunoprecipitation sequencing (ChIP-seq) for glucocorticoid receptor binding sites. Compare with DNA methylation arrays (e.g., Illumina EPIC) in treated vs. untreated cells. Replicate findings in independent cohorts and use CRISPR-Cas9 to knockout candidate genes (e.g., FKBP5) to confirm mechanistic links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluocortin
Reactant of Route 2
Fluocortin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.